molecular formula C15H16N2O2S B14714157 N-Methyl-N'-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide CAS No. 13707-50-1

N-Methyl-N'-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide

Cat. No.: B14714157
CAS No.: 13707-50-1
M. Wt: 288.4 g/mol
InChI Key: QXJFYAWCKNBRJO-UHFFFAOYSA-N
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Description

N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial properties . This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a methanimidamide group.

Preparation Methods

The synthesis of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide typically involves the reaction of N-methyl-N-phenylmethanimidamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent any side reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide can be compared with other sulfonamide compounds, such as:

  • N-Methyl-N-(4-methylbenzene-1-sulfonyl)formamide
  • N-Methyl-N-[(4-methylbenzene-1-sulfonyl)oxy]methanamine

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure . The uniqueness of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

13707-50-1

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-methyl-N'-(4-methylphenyl)sulfonyl-N-phenylmethanimidamide

InChI

InChI=1S/C15H16N2O2S/c1-13-8-10-15(11-9-13)20(18,19)16-12-17(2)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

QXJFYAWCKNBRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CN(C)C2=CC=CC=C2

Origin of Product

United States

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